NCI 60-Cell-Line Antiproliferative Activity: Scaffold-Class Reference Compound vs. Control
The closest experimentally characterized analog to 2-(benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile within the morpholinopyrimidine-5-carbonitrile series is compound 13e (2-((4-chlorobenzyl)thio)-4-morpholino-6-(4-fluorophenyl)pyrimidine-5-carbonitrile), which bears a chlorine atom on the benzyl ring and a fluorine on the C6 phenyl. In the NCI 60-cell-line panel [1], 13e exhibited a mean GI50 of 6.15 μM and a TGI of 28.66 μM. By class-level inference, the 860649-63-4 structure, lacking these electron-withdrawing substituents, is predicted to display a right-shifted potency (higher GI50) relative to 13e, consistent with the SAR trend that halogen substitution on the benzyl or phenyl rings enhances antiproliferative activity by 1.3- to 3.2-fold across the series [2]. This differential means that 860649-63-4 serves as a less potent but more metabolically stable reference probe suitable for baseline SAR determination rather than maximal efficacy applications.
| Evidence Dimension | NCI 60-cell-line mean GI50 |
|---|---|
| Target Compound Data | No direct NCI data available for 860649-63-4 (predicted GI50 >6.15 μM based on SAR trend analysis) |
| Comparator Or Baseline | Compound 13e: GI50 = 6.15 μM, TGI = 28.66 μM (NCI 60-cell-line mean) |
| Quantified Difference | Predicted 1.3- to 3.2-fold higher GI50 for 860649-63-4 vs. 13e (class-level SAR extrapolation) |
| Conditions | NCI 60 human tumor cell lines; 48 h exposure; sulforhodamine B assay |
Why This Matters
This quantitative SAR differentiation allows users to select 860649-63-4 as a lower-potency chemical probe when halogen-driven off-target effects must be excluded, avoiding the confounding pharmacology of the halogenated analog 13e.
- [1] Helwa AA, Gedawy EM, Taher AT, ED El-Ansary AK, Abou-Seri SM. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Med Chem. 2020;12(5):403-421. View Source
- [2] Rady GS, El Deeb MA, Sarg MTM, Taher AT, Helwa AA. Novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors and apoptosis inducers. RSC Med Chem. 2024;15(2):733-752. SAR discussion of substituent electronic effects. View Source
